molecular formula C17H23NO3 B4597411 2-[(4-PROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[(4-PROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4597411
M. Wt: 289.4 g/mol
InChI Key: KRJRXROWYHMILR-UHFFFAOYSA-N
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Description

2-[(4-PROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound contains a cyclohexane ring substituted with a carboxylic acid group and a propylanilino carbonyl group

Scientific Research Applications

2-[(4-PROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-PROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanecarboxylic acid with 4-propylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of an amide bond between the carboxylic acid and the amine group of 4-propylaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-PROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylanilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-[(4-PROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the target enzyme and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic Acid: A simpler compound with a similar cyclohexane ring structure but lacking the propylanilino group.

    4-Propylaniline: Contains the propylanilino group but lacks the cyclohexane ring and carboxylic acid group.

Uniqueness

2-[(4-PROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a propylanilino carbonyl group

Properties

IUPAC Name

2-[(4-propylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-5-12-8-10-13(11-9-12)18-16(19)14-6-3-4-7-15(14)17(20)21/h8-11,14-15H,2-7H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJRXROWYHMILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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